2-((5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(3-fluoro-4-methylphenyl)acetamide
Description
This compound features a 1,3,4-oxadiazole core substituted with a 2,5-dimethylfuran-3-yl group at the 5-position and a thio-linked acetamide moiety bearing a 3-fluoro-4-methylphenyl group. The 1,3,4-oxadiazole ring is a heterocyclic scaffold known for its electron-withdrawing properties and metabolic stability, making it a common pharmacophore in drug discovery .
Properties
IUPAC Name |
2-[[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(3-fluoro-4-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN3O3S/c1-9-4-5-12(7-14(9)18)19-15(22)8-25-17-21-20-16(24-17)13-6-10(2)23-11(13)3/h4-7H,8H2,1-3H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABKPCRFNALWCAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(O2)C3=C(OC(=C3)C)C)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(3-fluoro-4-methylphenyl)acetamide , also known by its CAS number 1021133-51-6, belongs to a class of oxadiazole derivatives known for their diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its antimicrobial properties, cytotoxicity, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 361.4 g/mol. The presence of the oxadiazole ring and the thioether linkage contributes significantly to its biological properties.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of oxadiazole derivatives. The compound has been evaluated for its efficacy against various bacterial strains and fungi.
Table 1: Antimicrobial Activity Against Selected Strains
| Microorganism | Sensitivity Level | Reference |
|---|---|---|
| Staphylococcus aureus | Sensitive | |
| Escherichia coli | Moderate | |
| Candida albicans | Sensitive | |
| Pseudomonas aeruginosa | Resistant |
The results indicate that this compound exhibits significant activity against Gram-positive bacteria, particularly Staphylococcus aureus and Candida albicans , while showing resistance against certain Gram-negative strains like Pseudomonas aeruginosa .
Cytotoxicity Studies
Cytotoxicity assessments are crucial for determining the safety profile of new compounds. The compound was tested on various cell lines, including L929 (mouse fibroblast) and A549 (human lung carcinoma) cells.
Table 2: Cytotoxicity Results on Cell Lines
The cytotoxicity studies revealed that at lower concentrations (50 µM), the compound increased cell viability in A549 cells, indicating a potential protective effect. However, at higher concentrations (200 µM), a decrease in viability was observed in L929 cells, suggesting a dose-dependent cytotoxic effect.
The biological activity of oxadiazole derivatives is often attributed to their ability to interfere with microbial cell wall synthesis and disrupt metabolic pathways. The mechanism likely involves the formation of reactive intermediates that inhibit key enzymes involved in these processes.
Case Studies and Research Findings
A comprehensive literature review conducted on similar compounds has shown that derivatives containing the oxadiazole moiety demonstrate a broad spectrum of biological activities, including anti-inflammatory and anticancer effects. For instance:
- Antibacterial Studies : A study demonstrated that certain oxadiazole derivatives exhibited bactericidal effects superior to standard antibiotics like ciprofloxacin against various strains of bacteria, emphasizing their potential as therapeutic agents in treating resistant infections .
- Anticancer Properties : Research indicates that some oxadiazole derivatives can induce apoptosis in cancer cell lines by activating caspase pathways, highlighting their potential as anticancer agents .
Comparison with Similar Compounds
Structural Analogues of 1,3,4-Oxadiazole and Thiadiazole Derivatives
The compound shares structural similarities with derivatives reported in the literature, differing primarily in substituents on the oxadiazole/thiadiazole core and the acetamide moiety. Key analogues include:
Key Observations :
- Core Heterocycle : The 1,3,4-oxadiazole in the target compound may offer better metabolic stability compared to thiadiazole derivatives (e.g., ) due to reduced susceptibility to nucleophilic attack .
- Substituent Effects : The 2,5-dimethylfuran group in the target compound is less electron-deficient than benzofuran (as in ) but may improve solubility compared to highly lipophilic aryl groups (e.g., 4-chlorobenzyl in ).
Key Observations :
- Substituents like benzylthio (5h) or ethylthio (5g) influence both yield and melting point, likely due to steric and electronic effects during crystallization .
- Fluorinated and chlorinated aromatic groups (e.g., in ) increase molecular weight and may enhance thermal stability.
Key Observations :
- Enzyme Inhibition : While the target compound lacks an indole group (critical in ’s BChE inhibitors ), its dimethylfuran moiety could interact with hydrophobic enzyme pockets.
- Agrochemical Potential: Analogues with phenoxy substituents ( ) have shown plant-growth-promoting effects, suggesting possible agrochemical applications for the target compound.
Q & A
Q. What are the key structural features of this compound, and how are they confirmed experimentally?
The compound contains a 1,3,4-oxadiazole core linked to a 2,5-dimethylfuran-3-yl group via a thioether bridge and an acetamide moiety substituted with a 3-fluoro-4-methylphenyl group. Structural confirmation typically involves NMR spectroscopy (to identify proton environments and connectivity) and IR spectroscopy (to confirm functional groups like C=O and S-C bonds). Mass spectrometry further validates the molecular formula .
Q. What synthetic routes are commonly used to prepare similar 1,3,4-oxadiazole derivatives?
A standard approach involves:
- Cyclization of thiosemicarbazides with carboxylic acids under dehydrating conditions (e.g., using POCl₃).
- Nucleophilic substitution between pre-synthesized oxadiazole-thiols and halogenated acetamides (e.g., chloroacetamide derivatives). Reactions are monitored via TLC and optimized using solvents like DMF or acetone with potassium carbonate as a base .
Q. How is the purity of this compound assessed during synthesis?
Purity is evaluated via HPLC (for quantitative analysis) and melting point determination . TLC (using silica gel plates and UV visualization) provides rapid qualitative assessment of reaction progress and byproduct formation .
Advanced Research Questions
Q. How can conflicting spectroscopic data (e.g., NMR splitting patterns) be resolved for structurally complex analogs?
- Use 2D NMR techniques (e.g., COSY, HSQC) to resolve overlapping signals and assign stereochemistry.
- Compare experimental data with computational simulations (e.g., DFT-based NMR chemical shift predictions) to validate assignments .
- For ambiguous cases, X-ray crystallography provides definitive structural confirmation .
Q. What strategies optimize yield in multi-step syntheses of analogous compounds?
- Stepwise temperature control : Reflux for cyclization (100–120°C), followed by room-temperature coupling for acid-sensitive groups.
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates, while dichloromethane minimizes side reactions.
- Catalyst use : Triethylamine or DMAP accelerates acylation steps .
Q. How can structure-activity relationships (SAR) be systematically explored for this compound?
- Modify substituents : Synthesize derivatives with varied substituents on the furan (e.g., methyl vs. halogen) and phenyl rings (e.g., fluoro vs. methoxy).
- Evaluate biological activity : Use assays like MTT for cytotoxicity , enzyme inhibition studies (e.g., COX-2 for anti-inflammatory potential), and microbial growth inhibition for antimicrobial activity.
- Correlate electronic effects : Computational tools (e.g., DFT) calculate electron density maps to link substituent effects to bioactivity .
Q. How do stability studies inform formulation development for preclinical testing?
- pH-dependent stability : Incubate the compound in buffers (pH 1–10) and analyze degradation via HPLC.
- Thermal stability : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess decomposition thresholds.
- Light sensitivity : Expose to UV-Vis light and monitor photodegradation products .
Data Contradiction and Validation
Q. How to address discrepancies in biological activity data across similar compounds?
- Replicate assays under standardized conditions (e.g., cell line passage number, serum concentration).
- Control for solubility : Use DMSO stocks at consistent concentrations (<0.1% to avoid cytotoxicity).
- Validate targets : Employ knockdown models (e.g., siRNA) or competitive binding assays to confirm specificity .
Q. What analytical methods resolve ambiguities in reaction mechanisms for oxadiazole formation?
- Isotope labeling : Use ¹⁵N-labeled precursors to track nitrogen incorporation during cyclization.
- Kinetic studies : Monitor intermediate formation via in situ IR or LC-MS to propose rate-determining steps .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
